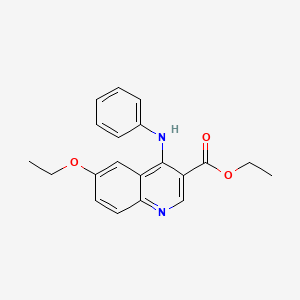![molecular formula C26H24N4O5S2 B11627313 2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627313.png)
2-[(1,3-benzodioxol-5-ylmethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona es un compuesto orgánico complejo con una estructura única que combina varios grupos funcionales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona implica múltiples pasos, cada uno de los cuales requiere reactivos y condiciones específicas. La ruta sintética general se puede resumir de la siguiente manera:
Formación del núcleo de pirido[1,2-a]pirimidin-4-ona: Este paso típicamente implica la condensación de un derivado de pirimidina adecuado con un aldehído o cetona en condiciones ácidas o básicas.
Introducción de la porción de tiazolidinona: Esto se puede lograr haciendo reaccionar el intermedio con una tioamida y un aldehído o cetona apropiados.
Unión del grupo benzodioxolilmetil: Este paso involucra la reacción del intermedio con un derivado de benzodioxol, a menudo en condiciones básicas.
Modificaciones finales: Pueden ser necesarios pasos adicionales para introducir el furano y otros grupos funcionales, típicamente involucrando estrategias selectivas de protección y desprotección.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de la ruta sintética para maximizar el rendimiento y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación como cromatografía y cristalización.
Análisis De Reacciones Químicas
Tipos de reacciones
2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: Este compuesto puede oxidarse utilizando reactivos como permanganato de potasio o trióxido de cromo, lo que lleva a la formación de derivados oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando reactivos como borohidruro de sodio o hidruro de aluminio y litio, dando como resultado formas reducidas del compuesto.
Sustitución: Las reacciones de sustitución nucleofílica o electrofílica pueden ocurrir en varias posiciones de la molécula, dependiendo de los reactivos y condiciones utilizados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio, hidrogenación catalítica.
Sustitución: Agentes halogenantes, nucleófilos como aminas o tioles, electrófilos como haluros de alquilo.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos o cetonas, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona tiene varias aplicaciones de investigación científica:
Química medicinal: Este compuesto se está investigando por su potencial como agente terapéutico, particularmente en el tratamiento del cáncer, enfermedades infecciosas y trastornos neurológicos.
Síntesis orgánica: Sirve como un intermedio valioso en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos.
Ciencia de materiales: La estructura única de este compuesto lo convierte en un candidato para el desarrollo de nuevos materiales con propiedades específicas, como conductividad o fluorescencia.
Mecanismo De Acción
El mecanismo de acción de 2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona involucra su interacción con objetivos moleculares y vías específicas. Estos pueden incluir:
Inhibición de enzimas: El compuesto puede inhibir enzimas clave involucradas en las vías de la enfermedad, lo que lleva a efectos terapéuticos.
Unión a receptores: Puede unirse a receptores específicos en la superficie celular, modulando la señalización celular y la función.
Intercalación de ADN: El compuesto puede intercalar en el ADN, afectando la expresión genética y la replicación celular.
Comparación Con Compuestos Similares
Compuestos similares
- 2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona
- 2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona
Unicidad
La singularidad de 2-[(1,3-benzodioxol-5-ilmetil)amino]-9-metil-3-{(Z)-[4-oxo-3-(tetrahidro-2-furanilmetil)-2-tioxo-1,3-tiazolidin-5-iliden]metil}-4H-pirido[1,2-a]pirimidin-4-ona radica en su compleja estructura, que combina múltiples grupos funcionales y heterociclos.
Propiedades
Fórmula molecular |
C26H24N4O5S2 |
|---|---|
Peso molecular |
536.6 g/mol |
Nombre IUPAC |
(5Z)-5-[[2-(1,3-benzodioxol-5-ylmethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O5S2/c1-15-4-2-8-29-23(15)28-22(27-12-16-6-7-19-20(10-16)35-14-34-19)18(24(29)31)11-21-25(32)30(26(36)37-21)13-17-5-3-9-33-17/h2,4,6-8,10-11,17,27H,3,5,9,12-14H2,1H3/b21-11- |
Clave InChI |
XTFMMFUVCGJQMZ-NHDPSOOVSA-N |
SMILES isomérico |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6 |
SMILES canónico |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4CCCO4)NCC5=CC6=C(C=C5)OCO6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-hydroxy-4-(3-methyl-4-propoxybenzoyl)-5-(4-methylphenyl)-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11627239.png)
![4-[(4-bromophenyl)carbonyl]-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11627244.png)
![(2Z)-3-ethyl-2-[(4-fluorophenyl)imino]-4-oxo-N-(4-propoxyphenyl)-1,3-thiazinane-6-carboxamide](/img/structure/B11627250.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-(3-methoxyphenyl)acetamide](/img/structure/B11627258.png)
![ethyl 2-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methylbenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627264.png)
![(3Z)-1-Allyl-3-(6-oxo-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11627267.png)
![2-(4-chlorophenyl)-3-[2-(2,5-dimethylphenoxy)ethyl]quinazolin-4(3H)-one](/img/structure/B11627272.png)
![N'-(1-methylpiperidin-4-ylidene)-4-[(phenylsulfanyl)methyl]benzohydrazide](/img/structure/B11627288.png)

![(1Z)-N'-{[(3-methoxyphenyl)carbonyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B11627298.png)
![3-{(Z)-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(2-phenylethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627299.png)
![2-[(1,3-benzodioxol-5-ylmethyl)amino]-7-methyl-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11627306.png)
![2-methoxyethyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11627315.png)
![methyl 2-{(3E)-2-(3,4-dimethoxyphenyl)-3-[hydroxy(thiophen-2-yl)methylidene]-4,5-dioxopyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11627320.png)
